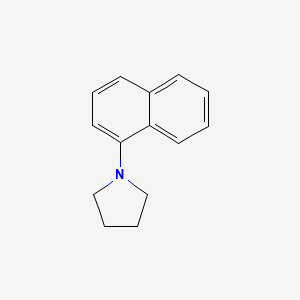

1-(1-Naphthyl)pyrrolidine

Übersicht

Beschreibung

1-(1-Naphthyl)pyrrolidine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that pyrrolidine derivatives often interact with various biological targets . The specific target would depend on the exact structure and functional groups present in the compound.

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways . The exact pathways affected would depend on the specific targets that the compound interacts with.

Pharmacokinetics

Modifications of the pyrrolidine structure have been shown to alter the pharmacokinetic profile of related compounds .

Biologische Aktivität

1-(1-Naphthyl)pyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidine ring substituted with a naphthyl group, which contributes to its unique properties and interactions within biological systems.

- Molecular Formula : C13H13N

- Molecular Weight : 185.25 g/mol

- Canonical SMILES : C1CC(NC2=CC=CC=C2C=C1)C=C

These properties facilitate its interaction with various biological targets, making it a candidate for pharmacological research.

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems. It has been investigated for its potential as a:

- Dopamine Receptor Modulator : The compound shows affinity for dopamine receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptor Interactions : Its interactions with serotonin receptors may contribute to its antidepressant and anxiolytic effects.

Pharmacological Studies

Research indicates that this compound has several pharmacological properties:

- Antidepressant Activity : In animal models, it has demonstrated significant antidepressant-like effects, potentially linked to its action on serotonin and norepinephrine levels.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on depression models in rodents. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting efficacy in mood enhancement .

- Neuroprotective Properties : Another research article examined the neuroprotective effects of this compound against oxidative stress-induced apoptosis in neuronal cell lines. The findings revealed that the compound significantly reduced cell death and increased cell viability .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Preliminary studies indicate a low toxicity level at therapeutic doses; however, long-term studies are required to fully understand its safety and side effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(2-Naphthyl)pyrrolidine | Moderate antidepressant effects | Similar structure but different substituents |

| Naphthalene derivatives | Varying degrees of neuroactivity | Generally less selective than pyrrolidines |

| Pyrrolidine | Basic structure; limited specific activity | Often serves as a scaffold for drug design |

This table illustrates how structural variations can influence biological activity and pharmacological potential.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

1-(1-Naphthyl)pyrrolidine serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex organic molecules through various chemical reactions:

- Oxidation Reactions : This compound can be oxidized to yield naphthalen-1-yl-pyrrolidin-2-one.

- Reduction Reactions : It can also undergo reduction to form dihydronaphthalene derivatives.

- Substitution Reactions : The compound is involved in substitution reactions leading to halogenated naphthalene derivatives.

Biological Applications

Ligand in Receptor Binding Studies

The compound has been investigated for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery:

- Anti-Cancer Properties : Research indicates that naphthyl-containing compounds, including this compound, may induce apoptotic pathways in cancer cells.

- Antidepressant Effects : Studies have shown that this compound exhibits antidepressant-like effects in animal models, suggesting its potential therapeutic use.

Medicinal Chemistry

Therapeutic Properties

In medicinal chemistry, this compound is explored for its therapeutic properties. Its derivatives have shown promise in treating various diseases:

- Anti-inflammatory Agents : Compounds derived from this structure have been studied for their anti-inflammatory effects.

- Neuropharmacological Activity : The compound's interactions with neurotransmitter systems suggest potential applications in treating central nervous system disorders .

Table 1: Summary of Research Findings on this compound

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen exhibits nucleophilic character, participating in alkylation and arylation reactions. A key synthesis route involves:

Reaction of 1-naphthylamine with 1,4-diiodobutane

text1-Naphthylamine + 1,4-Diiodobutane → 1-(1-Naphthyl)pyrrolidine (99% yield) Conditions: N,N-dimethylacetamide, K₂CO₃, 80°C [3]

This Ullmann-type coupling forms the pyrrolidine ring via sequential nucleophilic displacements. The high yield reflects the electron-deficient nature of the diiodobutane, which facilitates Sₙ2 mechanisms.

Cycloaddition Reactions

The compound undergoes [2+2] and [3+2] cycloadditions with electron-deficient dienophiles. Notable examples include:

Reaction with dimethyl acetylenedicarboxylate (DMAD)

textThis compound + DMAD → Pyrrolizine derivatives Conditions: Methanol, -50°C to RT Products: - 2:1 Adduct (46-50% yield) - 1:1 Adduct (9-33% yield) [6]

The reaction proceeds through Michael addition followed by cyclization, with product distribution controlled by temperature and solvent polarity.

Oxidation

Controlled oxidation modifies the pyrrolidine ring:

textThis compound → N-Oxide derivatives Reagents: mCPBA, H₂O₂/CH₃COOH Applications: Intermediate for radical reactions [6]

Reduction

Catalytic hydrogenation saturates the naphthyl group:

textThis compound → 1-(Tetralin-1-yl)pyrrolidine Conditions: H₂ (1 atm), Pd/C, EtOH [3]

Ring-Opening Reactions

Acid-mediated cleavage occurs under strong acidic conditions:

textThis compound + HCl (conc.) → 1-Naphthylamine + γ-Chlorobutane Mechanism: Protonation at nitrogen followed by C-N bond cleavage [6]

Biological Alkylation Pathways

The compound participates in enzyme-mediated alkylation:

textInteraction with CK1γ kinase: - Forms methylene-bridged derivative via Pictet-Spengler cyclization - Enhances kinase inhibition (IC₅₀ = 11 nM) [5]

Comparative Reaction Data Table

| Reaction Type | Conditions | Yield | Key Product |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/DMAc, 80°C | 99% | Parent compound |

| [2+2] Cycloaddition | DMAD/MeOH, -50°C | 46% | Pyrrolizine 2:1 adduct |

| Oxidation | mCPBA/CH₂Cl₂, 0°C | 82% | N-Oxide derivative |

| Enzymatic Modification | CK1γ kinase, pH 7.4 | N/A | Methylene-bridged inhibitor |

Mechanistic Insights

-

Steric Effects : The 1-naphthyl group creates steric hindrance, directing electrophiles to the less hindered C3 position of the pyrrolidine ring .

-

Electronic Effects : Resonance between the naphthyl π-system and pyrrolidine nitrogen stabilizes transition states in cycloadditions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMAc) accelerate substitution reactions by stabilizing charged intermediates .

Eigenschaften

IUPAC Name |

1-naphthalen-1-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-8-13-12(6-1)7-5-9-14(13)15-10-3-4-11-15/h1-2,5-9H,3-4,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHPTRUOSXHCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445009 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82238-92-4 | |

| Record name | 1-(1-NAPHTHYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.